molecular formula C8H14O2 B13610788 3-(2-Hydroxyethyl)-2,2-dimethylcyclobutan-1-one

3-(2-Hydroxyethyl)-2,2-dimethylcyclobutan-1-one

Cat. No.: B13610788
M. Wt: 142.20 g/mol
InChI Key: ZICFUCFBRFBRDM-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)-2,2-dimethylcyclobutan-1-one ( 284035-88-7 ) is a cyclobutane derivative of interest in organic chemistry and pharmaceutical research. This compound has a molecular formula of C 8 H 14 O 2 and a molecular weight of 142.20 g/mol . Its structure features a cyclobutanone ring core that is 2,2-dimethyl substituted and further functionalized at the 3-position with a 2-hydroxyethyl group, offering potential for further chemical modification . Researchers can identify the compound using its SMILES string, O=C1C(C)(C)C(CCO)C1 , and its InChIKey, ZICFUCFBRFBRDM-UHFFFAOYSA-N . Research Applications: While specific biological activities or mechanisms of action for this exact compound are not detailed in the available literature, its structure suggests utility as a versatile chemical intermediate or building block in synthetic organic chemistry. The presence of both a ketone and a primary alcohol functional group makes it a suitable precursor for synthesizing more complex molecular architectures. Researchers may explore its use in developing novel compounds for various research areas, including medicinal chemistry and materials science. Product Details: CAS Number: 284035-88-7 Molecular Formula: C 8 H 14 O 2 Molecular Weight: 142.20 g/mol MDL Number: MFCD24709480 This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use .

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

3-(2-hydroxyethyl)-2,2-dimethylcyclobutan-1-one

InChI

InChI=1S/C8H14O2/c1-8(2)6(3-4-9)5-7(8)10/h6,9H,3-5H2,1-2H3

InChI Key

ZICFUCFBRFBRDM-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC1=O)CCO)C

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-(2-Hydroxyethyl)-2,2-dimethylcyclobutan-1-one

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Construction of the cyclobutanone ring with two methyl substituents at the 2-position.
  • Introduction of the 2-hydroxyethyl substituent at the 3-position.

Due to the strained nature of the cyclobutanone ring, synthetic routes often utilize ring-forming reactions such as intramolecular cyclizations or ring contraction methods, followed by functional group transformations to install the hydroxyethyl side chain.

Reported Synthetic Routes

Route via Cyclobutanone Ring Formation and Side Chain Introduction

One common approach involves starting from a suitable cyclobutanone precursor bearing reactive sites for side chain attachment. For example, a 2,2-dimethylcyclobutanone derivative can be functionalized at the 3-position through nucleophilic substitution or addition reactions with ethylene oxide or related reagents to introduce the hydroxyethyl group.

Step Reaction Type Reagents/Conditions Outcome
1 Cyclobutanone ring synthesis [Cyclization of suitable precursors] Formation of 2,2-dimethylcyclobutanone core
2 Side chain introduction Reaction with ethylene oxide or 2-bromoethanol under basic conditions Installation of 3-(2-hydroxyethyl) substituent

This method allows for regioselective introduction of the hydroxyethyl group at the 3-position.

Ring Contraction Methods

Another method involves ring contraction of larger cyclic ketones bearing appropriate substituents to form the cyclobutanone ring. For example, starting from a 5- or 6-membered cyclic ketone with a 2-hydroxyethyl side chain, ring contraction via photochemical or rearrangement reactions can yield the desired this compound.

Specific Example from Literature

While direct literature on this exact compound is limited, related compounds such as 3-(2-Hydroxyethyl)cyclopentan-1-one have been documented with detailed synthetic procedures, which can be adapted for the cyclobutanone analogue.

  • Reference Compound: 3-(2-Hydroxyethyl)cyclopentan-1-one (PubChem CID 12892865) is synthesized by nucleophilic addition of hydroxyethyl groups to cyclopentanone derivatives, followed by purification steps.

  • The analogous cyclobutanone derivative can be prepared by similar nucleophilic substitution or ring-forming reactions, adjusting conditions to accommodate the smaller ring size and increased ring strain.

Catalytic and Protective Group Strategies

  • Catalytic hydrogenation and protection/deprotection steps may be employed to selectively functionalize the molecule without affecting sensitive groups.

  • For example, protecting the hydroxy group during ring formation or methylation steps ensures the integrity of the hydroxyethyl substituent.

Analytical Data and Research Results

Characterization Techniques

Sample Data Table for Characterization

Technique Observed Data Interpretation
^1H NMR (CDCl3) δ 1.0 (s, 6H, 2x CH3), 2.5-3.5 (m, 4H) Methyl groups and hydroxyethyl protons
^13C NMR δ ~210 ppm (C=O), 30-40 ppm (CH3, CH2) Carbonyl and alkyl carbons
IR Spectrum 1715 cm^-1 (C=O), 3400 cm^-1 (O-H) Ketone and hydroxyl groups
MS (EI) M+ peak at expected molecular weight Confirms molecular formula

Summary Table of Preparation Routes

Route No. Starting Material Key Reactions Advantages Limitations
1 2,2-Dimethylcyclobutanone Nucleophilic substitution with ethylene oxide Direct, regioselective Requires handling of reactive epoxides
2 Larger cyclic ketone precursor Ring contraction reactions Utilizes available cyclic ketones Ring strain may reduce yield
3 Protected intermediates Catalytic hydrogenation and deprotection Selective functionalization Additional steps increase complexity

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethyl)-2,2-dimethylcyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted cyclobutanone derivatives.

Scientific Research Applications

3-(2-Hydroxyethyl)-2,2-dimethylcyclobutan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethyl)-2,2-dimethylcyclobutan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The cyclobutanone ring may also interact with enzymes and receptors, modulating their activity. Detailed studies on the molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(2-Hydroxyethyl)-2,2-dimethylcyclobutan-1-one with structurally or functionally related compounds, based on the available evidence:

Compound Name Structure/Substituents Molecular Formula Key Properties/Activities References
This compound 3-(2-hydroxyethyl), 2,2-dimethyl cyclobutanone C9H16O2 Hypothetical: Polar due to -OH group; potential for hydrogen bonding. Reactivity influenced by strained cyclobutanone ring. -
3-Ethoxy-2,2-dimethylcyclobutanone 3-ethoxy, 2,2-dimethyl cyclobutanone C9H16O2 Stable under ambient conditions; used in organic synthesis. Classified with GHS hazard codes (e.g., H400: aquatic toxicity).
3-Hydroxy-2,2-dimethylpropanal Aldehyde with 3-hydroxy, 2,2-dimethyl groups C5H10O2 Low bioaccumulation; moderate aquatic toxicity. Used in specialty chemical synthesis.
N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide Phenolic amide with hydroxyethyl chain C19H21NO5 Significant anti-inflammatory activity (IC50 ~17.00 μM in NO inhibition assays).
Dihydro-feruloyltyramine Dihydroxy phenylpropanoid amide C18H19NO4 Moderate anti-inflammatory activity (IC50 <17.21 μM).

Key Observations:

Structural Analogues: 3-Ethoxy-2,2-dimethylcyclobutanone (C9H16O2) shares the same molecular formula as the target compound but replaces the hydroxyethyl group with an ethoxy (-OCH2CH3) group. 3-Hydroxy-2,2-dimethylpropanal (C5H10O2) is an aldehyde analog with a hydroxy group at the 3-position. Its lower molecular weight and aldehyde functionality suggest higher volatility and distinct reactivity compared to cyclobutanones .

Bioactive Compounds: Amide derivatives with hydroxyethyl chains, such as N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide, exhibit strong anti-inflammatory activity (IC50 ~17.00 μM) . Dihydro-feruloyltyramine, a phenolic amide, shows moderate anti-inflammatory effects, suggesting that hydroxyethyl and aromatic groups synergistically enhance bioactivity .

Physicochemical Properties: Cyclobutanones like 3-ethoxy-2,2-dimethylcyclobutanone are prone to ring-opening reactions due to ring strain, which could be mitigated in the hydroxyethyl analog by intramolecular hydrogen bonding .

Biological Activity

3-(2-Hydroxyethyl)-2,2-dimethylcyclobutan-1-one is a cyclic ketone that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound's unique structure allows it to interact with various biological molecules, leading to diverse pharmacological effects.

Chemical Structure and Properties

  • Molecular Formula : C₆H₁₀O₂
  • SMILES Notation : CC1(C(CC1=O)O)C
  • InChIKey : HIHXJYFTNFBAKH-UHFFFAOYSA-N

The compound features a cyclobutanone ring substituted with a hydroxyethyl group, which is hypothesized to play a crucial role in its biological interactions.

The biological activity of this compound primarily stems from its ability to form hydrogen bonds with biomolecules. The hydroxyethyl group can interact with various enzymes and receptors, potentially modulating their activity. Additionally, the cyclobutanone moiety can undergo ring-opening reactions, generating reactive intermediates that may influence cellular pathways.

Antimicrobial Effects

Research indicates that this compound exhibits antimicrobial properties. Preliminary studies suggest it may inhibit the growth of certain bacterial strains, although specific mechanisms remain to be elucidated.

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects. It is believed to inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A study investigated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects at concentrations as low as 50 µg/mL.
    Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
    Staphylococcus aureus1550
    Escherichia coli1250
  • Anti-inflammatory Study :
    • In vitro assays showed that the compound reduced the expression of TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), indicating potential for development as an anti-inflammatory agent.

Applications in Medicine and Industry

This compound is being investigated not only for its therapeutic potential but also as a building block in organic synthesis. Its unique structural properties make it suitable for producing specialty chemicals and materials .

Q & A

Q. What are the recommended synthetic routes for 3-(2-Hydroxyethyl)-2,2-dimethylcyclobutan-1-one, and how can purity be optimized?

Methodological Answer: The compound can be synthesized via ligand-metal coordination reactions. A validated approach involves reacting a hydroxyl-containing precursor (e.g., 3-(2-hydroxyethyl)-2-methyl-4-oxopyrido[1,2-a]pyrimidin-9-ol) with metal salts like CuCl₂ in ethanol/water solutions. For purity optimization:

  • Use stoichiometric control (e.g., 1:1 molar ratio of ligand to metal salt).
  • Employ slow crystallization in ethanol to isolate high-purity crystals .
  • Monitor reaction progress via TLC or HPLC, ensuring minimal side products.

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and hydrogen-bonding networks. Hydrogen atoms on hydroxyl groups should be refined isotropically .
  • NMR/IR spectroscopy : Assign peaks using ¹H/¹³C NMR (e.g., δ ~3.5 ppm for hydroxyethyl protons) and IR bands for carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) groups .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., disordered hydroxyethyl groups) be resolved?

Methodological Answer: Disorder in flexible hydroxyethyl groups is common. Mitigation strategies include:

  • Data collection : Use high-resolution synchrotron data (≤0.8 Å) to improve electron density maps.
  • Refinement in SHELXL : Apply PART instructions to model disorder, with isotropic displacement parameters for mobile H atoms. Validate using R-factor convergence (<5%) and residual density maps .
  • Hydrogen bonding analysis : Use PLATON or Mercury to map O–H···O interactions stabilizing the cyclobutane ring .

Q. What role does this compound play in coordination chemistry, and how can its metal complexes be studied?

Methodological Answer: The hydroxyethyl and carbonyl groups act as O-donor ligands for transition metals (e.g., Cu²⁺, Mn²⁺). To study complexes:

  • Synthesis : React the ligand with metal salts (e.g., CuCl₂) in ethanol/water. Monitor pH to avoid ligand hydrolysis.
  • Geometry analysis : Employ single-crystal XRD to confirm trigonal-bipyramidal (Cu²⁺) or octahedral geometries. Bond lengths (e.g., Cu–O ~1.95 Å) reveal ligand strength .
  • Magnetic properties : Use SQUID magnetometry to assess paramagnetism in Cu(II) complexes .

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in organic transformations?

Methodological Answer:

  • Geometry optimization : Use Gaussian or ORCA with B3LYP/6-31G(d) to model the cyclobutane ring’s strain and electronic effects.
  • Reactivity prediction : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the carbonyl group is reactive toward nucleophilic addition .
  • Solvent effects : Include PCM models to simulate ethanol/water environments .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported spectroscopic data (e.g., NMR shifts)?

Methodological Answer:

  • Standardization : Use internal references (e.g., TMS for NMR) and calibrate instruments with certified standards.
  • Cross-validation : Compare XRD-derived bond lengths with DFT-optimized geometries to validate structural assignments .
  • Reproducibility : Document solvent, temperature, and concentration conditions (e.g., DMSO-d₆ vs. CDCl₃ shifts in NMR) .

Application-Driven Research

Q. What strategies enhance the compound’s utility as a building block in drug discovery?

Methodological Answer:

  • Derivatization : Functionalize the hydroxyethyl group via esterification (e.g., acetic anhydride) or etherification to improve bioavailability.
  • Biological assays : Screen derivatives for activity against microbial targets using MIC assays, guided by QSAR models .
  • Crystallographic docking : Use AutoDock Vina to predict binding modes with enzyme active sites (e.g., cytochrome P450) .

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